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molecular formula C14H32OSn B1600445 Tributyl(methoxymethyl)stannane CAS No. 27490-32-0

Tributyl(methoxymethyl)stannane

Cat. No. B1600445
M. Wt: 335.1 g/mol
InChI Key: UOHDZXTWPSGQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696347B2

Procedure details

To a mixture of diisopropylamine (9.4 ml, 67 mmol) and tetrahydrofuran (150 ml) was added dropwise n-butyllithium (2.4M n-hexane solution, 25 ml, 61 mmol) at −78° C. (external temperature) Then, the reaction mixture was stirred for 30 minutes. To the mixture was added dropwise tributyltin hydride (16 ml, 61 mmol) at −78° C. (external temperature). Then, the reaction mixture was stirred at 0° C. (external temperature) for 30 minutes. After the reaction mixture was cooled at −78° C. (external temperature), chloromethyl methyl ether (4.6 ml, 61 mmol) was added dropwise to the reaction mixture. After the mixture was stirred at room temperature (external temperature) for 1 hour, water and diethyl ether were added to the reaction mixture, and the organic layer was separated. The organic layer was washed with an aqueous saturated sodium chloride solution, and the solvent was distilled off under reduced pressure. The residue was purified by neutral silica gel column chromatography (heptane:ethyl acetate=30:1) to obtain the title compound (18 g, 0.52 mmol, 86%).
Quantity
9.4 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
4.6 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
86%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH2:13]([SnH:17]([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH3:16].[CH3:26][O:27][CH2:28]Cl>C(OCC)C.O.O1CCCC1>[CH2:22]([Sn:17]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:26][O:27][CH3:28])[CH2:23][CH2:24][CH3:25]

Inputs

Step One
Name
Quantity
9.4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
C(CCC)[SnH](CCCC)CCCC
Step Four
Name
Quantity
4.6 mL
Type
reactant
Smiles
COCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then, the reaction mixture was stirred at 0° C. (external temperature) for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
was added dropwise to the reaction mixture
STIRRING
Type
STIRRING
Details
After the mixture was stirred at room temperature (external temperature) for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The organic layer was washed with an aqueous saturated sodium chloride solution
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by neutral silica gel column chromatography (heptane:ethyl acetate=30:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCC)[Sn](COC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.52 mmol
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 0.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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